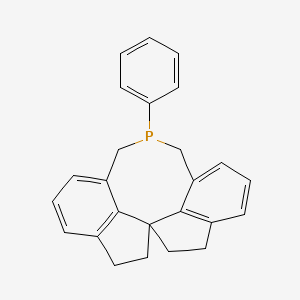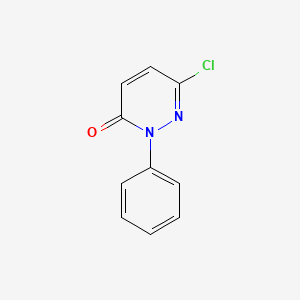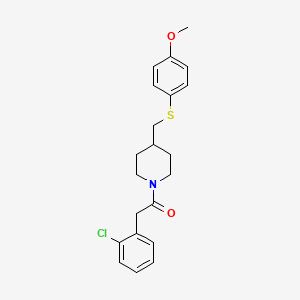
2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a piperidine ring, a chlorophenyl group, and a methoxyphenylthio moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methoxyphenylthio Group: This can be achieved through a nucleophilic substitution reaction where a methoxyphenylthiol is reacted with a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyphenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, it can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a useful probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of products with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(4-(methylthio)piperidin-1-yl)ethanone
- 2-(2-Chlorophenyl)-1-(4-(phenylthio)piperidin-1-yl)ethanone
- 2-(2-Chlorophenyl)-1-(4-(ethylthio)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is unique due to the presence of the methoxy group on the phenylthio moiety. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it distinct in its class.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2S/c1-25-18-6-8-19(9-7-18)26-15-16-10-12-23(13-11-16)21(24)14-17-4-2-3-5-20(17)22/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUHSQKEVILTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2620649.png)
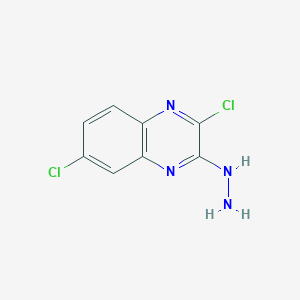

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)


![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)
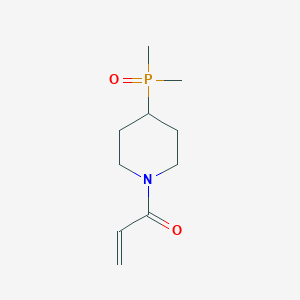
![ethyl (4Z)-2-methyl-5-oxo-4-({[(oxolan-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)
![4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620662.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)
